

Precision Mapping of the Succinome: Protocol for Identifying Protein Succination Sites

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Compound of Interest

Compound Name: *S-Cysteinossuccinic acid*

CAS No.: 34317-60-7

Cat. No.: B1208771

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Abstract & Biological Context

Protein succination is a non-enzymatic, irreversible post-translational modification (PTM) occurring when fumarate, a Krebs cycle intermediate, undergoes a Michael addition reaction with the thiol group of cysteine residues.^{[1][2]} This yields S-(2-succino)cysteine (2SC).^{[2][3][4]}

Unlike enzymatic succinylation (lysine modification), succination is driven by "carbon stress"—specifically the accumulation of fumarate due to mitochondrial dysfunction, such as in Fumarate Hydratase (FH) deficient renal cancer or diabetic adipocytes. Because 2SC is stable and irreversible, it serves as a cumulative biomarker of mitochondrial stress. However, its low stoichiometry and the high reactivity of cysteine make site-specific identification challenging without rigorous chemical controls.

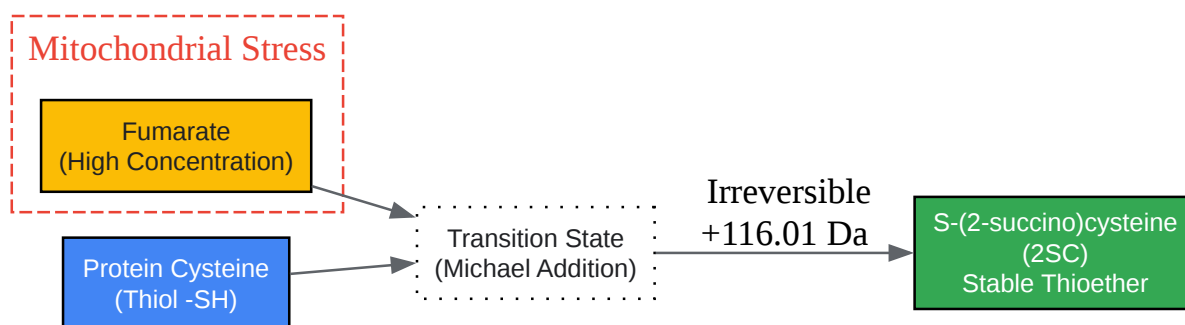
This guide details a Mass Spectrometry-based workflow for the unambiguous identification of 2SC sites, prioritizing the preservation of the endogenous modification while blocking artifactual thiol reactivity.

Principle of Assay

The core challenge in identifying 2SC sites is distinguishing endogenous succination from free thiols or other cysteine oxidations. The protocol relies on a "Negative Selection" logic:

- Lysis & Blocking: Free (unmodified) thiols are immediately alkylated (blocked) during lysis with N-ethylmaleimide (NEM) or Iodoacetamide (IAA).
- Digestion: Proteins are digested into peptides.
- Enrichment (Optional but Recommended): Succinated peptides are enriched using anti-2SC affinity purification.
- Detection: LC-MS/MS identifies the specific mass shift of +116.01 Da on cysteine residues that were not alkylated by the blocking agent.

Chemical Mechanism (DOT Diagram)



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Figure 1: Mechanism of protein succination via Michael addition of fumarate to a cysteine thiol.

Experimental Protocol

Phase 1: Sample Preparation & Thiol Blocking (Critical)

Objective: Solubilize proteins while preventing artificial oxidation or new succination events.

Reagents:

- Lysis Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, Phosphatase/Protease Inhibitors.

- Blocking Agent: 50 mM N-ethylmaleimide (NEM) OR 50 mM Iodoacetamide (IAA).
 - Note: IAA is preferred if using standard MaxQuant workflows as it is the standard alkylation; however, NEM is more specific for free thiols at lower pH. For this protocol, we use IAA to simplify the MS search space (Unmodified Cys = Carbamidomethyl; Succinated Cys = +116).

Protocol:

- Harvest: Wash cells/tissue 3x with ice-cold PBS to remove extracellular fumarate.
- Lysis: Resuspend pellet in Lysis Buffer containing 50 mM IAA.
 - Why? High concentration IAA ensures rapid blocking of all free thiols before they can react with endogenous fumarate released during lysis.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Quenching: Add DTT (final conc. 20 mM) to quench unreacted IAA.
 - Note: This step prevents over-alkylation of N-termini or Lysines.
- Precipitation: Perform Methanol/Chloroform precipitation to remove urea, excess IAA, and lipids. Resuspend protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0).

Phase 2: Digestion

- Quantification: Measure protein concentration (BCA Assay).
- Digestion: Add Sequencing Grade Trypsin (Ratio 1:50 enzyme:protein).
- Incubation: Digest overnight at 37°C with shaking.
- Cleanup: Desalt peptides using C18 Sep-Pak cartridges. Lyophilize peptides to dryness.

Phase 3: Enrichment Strategy (The "Gold Standard")

Because succination is low-abundance (often <1% occupancy), direct shotgun proteomics may miss key sites. Enrichment is highly recommended.

Option A: Anti-2SC Affinity Enrichment (Recommended)

- **Bead Prep:** Conjugate polyclonal anti-2SC antibodies (e.g., from commercially validated sources) to Protein A/G magnetic beads.
- **Binding:** Reconstitute peptides in IP Buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Incubate with anti-2SC beads for 4 hours at 4°C.
- **Washing:** Wash beads 3x with IP Buffer, 2x with water (to remove salts).
- **Elution:** Elute peptides with 0.15% TFA (Trifluoroacetic acid).

Option B: Deep Fractionation (If Antibody unavailable)

- **Fractionate** peptides using High-pH Reversed-Phase Chromatography (bRP) into 12-24 fractions.
- **Analyze** each fraction separately to increase depth of coverage.

Phase 4: LC-MS/MS Acquisition

Instrument: Orbitrap Exploris 480 or Eclipse (Thermo) / timsTOF Pro (Bruker). Column: C18 ReproSil-Pur (1.9 μ m), 25-50 cm length.

Method Parameters:

Parameter	Setting	Rationale
Gradient	90-120 min	Sufficient separation for hydrophilic succinated peptides.
MS1 Resolution	120,000	High resolution needed to distinguish overlapping isotopes.
MS2 Isolation	1.6 m/z	Standard isolation window.
Fragmentation	HCD (28-30 NCE)	Higher energy collisional dissociation generates distinct b/y ions.

| Dynamic Exclusion | 30-45 s | Prevent resampling of abundant non-modified peptides. |

Bioinformatics & Data Analysis

This is the validation step. You must configure the search engine to distinguish the specific mass shift.

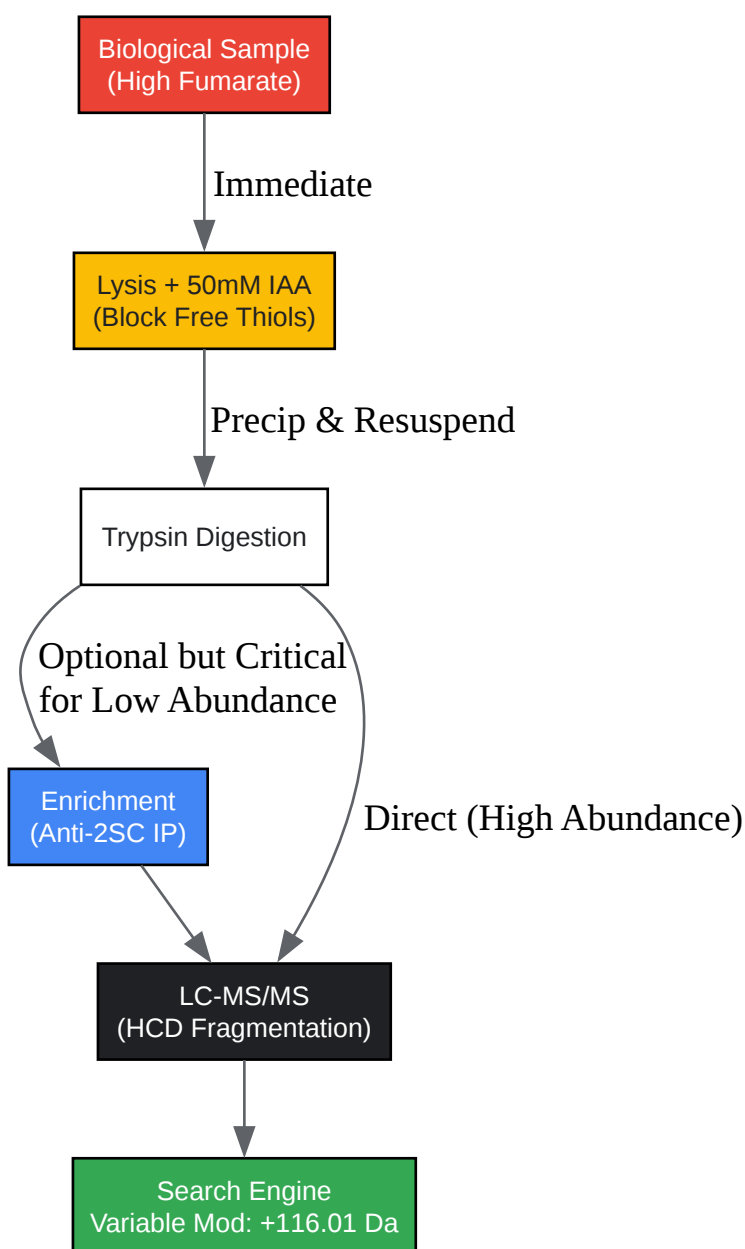
Search Engine: MaxQuant, Proteome Discoverer (Sequest HT), or MSFragger.

Configuration:

- Fixed Modifications: Carbamidomethyl (C) [+57.0215 Da][5]
 - Wait: If you used IAA to block free thiols, this is "Fixed". However, succinated cysteines cannot be carbamidomethylated.
 - CORRECT SETUP: Set Carbamidomethyl (C) as a Variable Modification.
- Variable Modifications:
 - S-(2-succino)cysteine (2SC): Specific shift of +116.011 Da on Cysteine.
 - Oxidation (M).

- Acetyl (Protein N-term).[5]
- Filter Logic:
 - A peptide cannot have both Carbamidomethyl (+57) and Succination (+116) on the same cysteine residue.
 - Validate site localization probability > 0.75 (Class I sites).

Workflow Diagram (DOT)



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Figure 2: Step-by-step proteomics workflow for identifying 2SC sites.

Troubleshooting & Quality Control (Self-Validation)

To ensure the data is trustworthy (E-E-A-T), apply these validation steps:

- The "Shift" Check:
 - Succination adds C₄H₄O₄. The monoisotopic mass addition is 116.0110 Da.
 - Common False Positive: Ubiquitination (Gly-Gly) leaves a remnant of +114.04 Da. Ensure your mass accuracy (<5 ppm) distinguishes 116.01 from 114.04.
- Diagnostic Ions:
 - Succinated peptides often show a neutral loss of the succinyl group or specific immonium ions, though this is less reliable than the precursor mass shift.
- Differential Alkylation Control:
 - Run a control sample where you treat lysate with NEM (adds +125 Da) instead of IAA.
 - Real 2SC sites will still be +116 Da.
 - Free thiols will shift from +57 (IAA) to +125 (NEM).
 - If a site is +116 in both samples, it is a bona fide endogenous succination.

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